Rubrofusarin
Overview
Description
Rubrofusarin is a naturally occurring compound classified as a flavonoid glycoside[“]. It is found primarily in various plants, including those in the Asteraceae family. Scientific studies have shown that this compound may have anxiolytic and antidepressant properties and this compound has also been studied for its role as a dual inhibitor of protein tyrosine phosphatase 1B (PTP1B) and human monoamine oxidase A (MAO-A). This compound may have potential applications in the treatment of metabolic disorders and neurodegenerative diseases[“]
Synthetic Analysis
Target of Action
Rubrofusarin primarily targets human DNA topoisomerase II-α, RNA polymerase, and tyrosinase[“]. It also exhibits anti-estrogenic properties.
Mode of Action
This compound interacts with its targets by inhibiting their activity[“]. As a mycotoxin, it inhibits RNA polymerase, which is crucial for RNA synthesis. It also inhibits DNA topoisomerase II-α, an enzyme involved in DNA replication and transcription[“]. Additionally, this compound acts as a moderate tyrosinase inhibitor, affecting melanin production.
Result of Action
The inhibition of these targets leads to anticancer and antimycobacterial effects[“]. By inhibiting DNA topoisomerase II-α, this compound can induce apoptosis in cancer cells[“]. Its anti-estrogenic properties suggest potential use in hormone-related cancers. The antimycobacterial activity indicates its potential in treating infections caused by Mycobacterium species.
Side Effects
Potential side effects of this compound may include toxicity to normal cells, allergic reactions, and potential hormonal imbalances due to its anti-estrogenic properties[“]. However, detailed studies on side effects are limited.
Action Environment
The action of this compound can be affected by environmental factors such as pH levels, temperature, and solvent conditions[“]. Optimal conditions are required to maintain its stability and efficacy.
Molecular Structure
Atomic Arrangement
Rubrofusarin is a flavonoid glycoside with a molecular formula of C₂₄H₂₄O₁₂[“]. It consists of a flavonoid core with two hydroxyl groups and a glucose moiety attached.
Bonding Type
The compound contains covalent bonds between carbon, hydrogen, and oxygen atoms[“]. The hydroxyl groups are bonded to the flavonoid core, and the glucose moiety is attached via a glycosidic bond.
Geometry
This compound has a planar geometry due to the conjugated double bond system in the flavonoid core[“]. The hydroxyl groups and glucose moiety extend out from the plane, giving the molecule a three-dimensional structure.
Electron Cloud Distribution
The electron cloud distribution in this compound is influenced by the conjugated double bond system, which allows for delocalization of electrons across the molecule. This delocalization contributes to the molecule's stability and its ability to absorb UV-visible light.
Stereochemistry
This compound has stereoisomers due to the presence of chiral centers in the flavonoid core and the glucose moiety[“]. These stereoisomers can exhibit different biological activities and properties.
Resonance Structures
This compound exhibits resonance structures due to the conjugated double bond system. These resonance structures contribute to the stability and reactivity of the molecule.
Physical Properties
State
Rubrofusarin is a solid at standard temperature and pressure[“].
Color and Appearance
This compound is orange in color and has a smooth appearance[“].
Density
The density of this compound is 1.432 g/cm³[“].
Melting Point and Boiling Point
The melting point of this compound is 210-211°C, and its boiling point is 438.7°C at 760 mmHg[“].
Solubility
This compound is sparingly soluble in water but more soluble in organic solvents like methanol and ethanol.
Refractive Index
The refractive index of this compound is 1.590 at 589 nm.
Chemical Properties
Chemical Reaction Type
Rubrofusarin commonly undergoes oxidation-reduction reactions and hydrolysis[“][“].
Reactivity
This compound is moderately reactive with oxygen, leading to oxidation[“]. It is also reactive with strong acids and bases, undergoing hydrolysis.
Redox Property
This compound acts as a moderate reducing agent due to the presence of hydroxyl groups that can donate electrons.
Acidity and Alkalinity
This compound is slightly acidic due to the hydroxyl groups, but it does not exhibit strong acidic or alkaline properties.
Stability
This compound is stable under normal conditions but can decompose upon prolonged exposure to high temperatures or strong oxidizing agents[“][“].
Biochemical Properties
Rubrofusarin plays a role in inhibiting enzymes such as Protein Tyrosine Phosphatase 1B (this compound) and human Monoamine Oxidase-A (MAO-A)[“]. It interacts with these enzymes, affecting their activity and potentially influencing metabolic and neurological processes.
Cellular Effects
This compound has been shown to attenuate chronic restraint stress-induced depressive symptoms, suggesting it may have anxiolytic and antidepressant properties[“]. It also sensitizes resistant cancer cell lines to chemotherapeutic agents, enhancing the efficacy of cancer treatments.
Molecular Mechanism
The molecular mechanism of this compound involves inhibiting the activity of this compound and MAO-A1
. By inhibiting this compound, this compound can regulate insulin signaling, which is crucial for metabolic processes[“]. Inhibition of MAO-A affects the breakdown of neurotransmitters like serotonin and dopamine, influencing mood and behavior.
Related Small Molecules
Morusin,Sandramycin ,cis-Abienol,Gepotidacin,Pristinamycin,Cefovecin sodium,Isodiospyrin,Oritavancin,H-Ile-Asp-Trp-Lys-Lys-Leu-Leu-Asp-Ala-Ala-Lys-Gln-Ile-Leu-NH2.TFA,Azlocillin sodium,2,6-Dichlorodiphenylamine,n-Propyl 4-Hydroxybenzoate--d4,Antibacterial agent 189,Herbimycin a,Saikosaponin A
Scientific Research Applications
Anticancer Properties
Rubrofusarin has been shown to sensitize resistant cancer cell lines to chemotherapeutic agents like paclitaxel[“]. It inhibits P-glycoprotein efflux activity, which is responsible for drug resistance in cancer cells. This suggests that this compound could enhance the efficacy of certain cancer treatments.
Antimycobacterial Activity
This compound exhibits potent antimycobacterial activity, making it a potential candidate for treating infections caused by Mycobacterium species. Its ability to inhibit bacterial growth highlights its potential in developing new antimicrobial agents.
Anti-estrogenic Properties
This compound has been identified as a moderate tyrosinase inhibitor and exhibits anti-estrogenic properties[“]. This suggests potential applications in the treatment of hormone-related cancers and conditions influenced by estrogen levels.
Inhibition of RNA Polymerase
This compound acts as an RNA polymerase inhibitor, affecting the synthesis of RNA in cells[“]. This property can be leveraged in research to study gene expression and the effects of RNA synthesis inhibition on cellular processes.
Inhibition of DNA Topoisomerase II-α
This compound inhibits DNA topoisomerase II-α, an enzyme involved in DNA replication and transcription[“]. This inhibition can lead to apoptosis in cancer cells, making this compound a potential anticancer agent.
Antioxidant Activity
This compound has been shown to possess antioxidant properties, which can help in protecting cells from oxidative stress and damage. This property is beneficial in preventing cellular aging and degenerative diseases.
Modulation of Neurotransmitter Levels
By inhibiting Monoamine Oxidase-A (MAO-A), this compound affects the breakdown of neurotransmitters like serotonin and dopamine[“]. This modulation can have implications for treating neurological disorders and mood-related conditions.
Stress-Related Disorder Treatment
This compound has been shown to attenuate chronic restraint stress-induced depressive symptoms, indicating its potential as an anxiolytic and antidepressant agent[“].
Properties
IUPAC Name |
5,6-dihydroxy-8-methoxy-2-methylbenzo[g]chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c1-7-3-10(16)14-12(20-7)5-8-4-9(19-2)6-11(17)13(8)15(14)18/h3-6,17-18H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNKCZKRICBAKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90189171 | |
Record name | Rubrofusarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90189171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3567-00-8 | |
Record name | Rubrofusarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3567-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rubrofusarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003567008 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rubrofusarin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=258316 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Rubrofusarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90189171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RUBROFUSARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/533T23P5CF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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